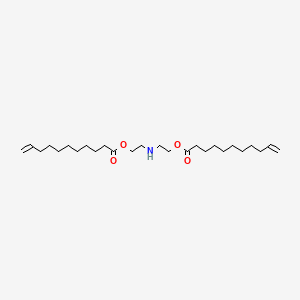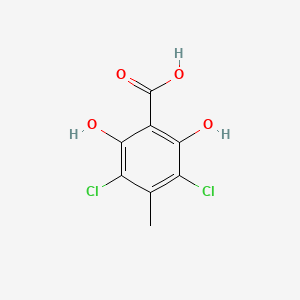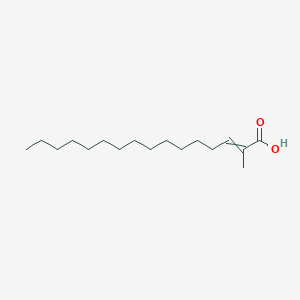
2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-, monosodium salt is a chemical compound known for its unique structure and properties This compound is part of the naphthalenecarboxamide family, which is characterized by the presence of a naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-, monosodium salt typically involves the reaction of 2-naphthalenecarboxylic acid with N-(5-chloro-2-methoxyphenyl)amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding amide. The hydroxy group is introduced through a subsequent hydroxylation reaction, and the monosodium salt is formed by neutralizing the compound with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of 2-naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-oxo-, monosodium salt.
Reduction: Formation of 2-naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-amino-, monosodium salt.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-, monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the hydroxy group allows for hydrogen bonding, while the chloro and methoxy groups contribute to its overall binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Chloro-2-methoxyphenyl)-3-phosphonooxy-2-naphthalenecarboxamide
- N-(5-Chloro-2-methoxyphenyl)-3-sodiooxy-2-naphthalenecarboxamide
Uniqueness
2-Naphthalenecarboxamide, N-(5-chloro-2-methoxyphenyl)-3-hydroxy-, monosodium salt is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
Propiedades
Número CAS |
68025-33-2 |
|---|---|
Fórmula molecular |
C18H13ClNNaO3 |
Peso molecular |
349.7 g/mol |
Nombre IUPAC |
sodium;3-[(5-chloro-2-methoxyphenyl)carbamoyl]naphthalen-2-olate |
InChI |
InChI=1S/C18H14ClNO3.Na/c1-23-17-7-6-13(19)10-15(17)20-18(22)14-8-11-4-2-3-5-12(11)9-16(14)21;/h2-10,21H,1H3,(H,20,22);/q;+1/p-1 |
Clave InChI |
DKWSQAVVOLCGLW-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


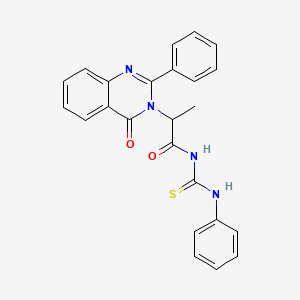
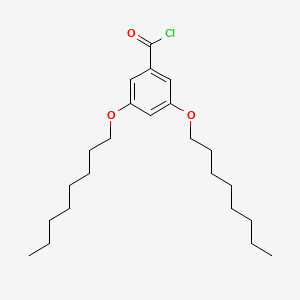
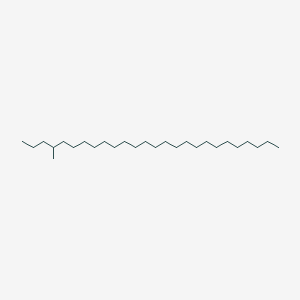
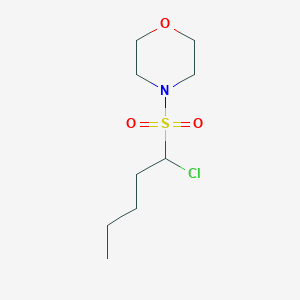

![3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14459275.png)
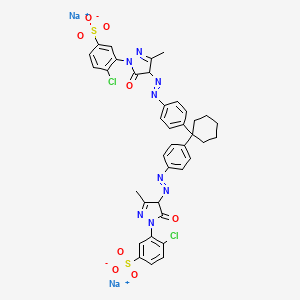
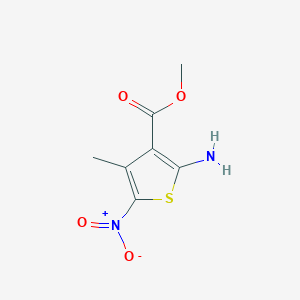
![2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14459292.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt](/img/structure/B14459294.png)
